N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that belongs to the thiadiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of phenylthiosemicarbazide with an appropriate allylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents to ensure high yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as various substituted thiadiazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Mechanism of Action
The mechanism of action of N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation, cell proliferation, or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-allyl-4-phenyl-1,3,4-thiadiazole-2-carboxamide
- N-allyl-4-phenyl-1,2,4-thiadiazole-5-carboxamide
- N-allyl-4-phenyl-1,2,3-triazole-5-carboxamide
Uniqueness
N-allyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-phenyl-N-prop-2-enylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-2-8-13-12(16)11-10(14-15-17-11)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVSHPBYHGKZJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(N=NS1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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